molecular formula C12H8N2S B1586985 2-(Phenylthio)nicotinonitrile CAS No. 35620-68-9

2-(Phenylthio)nicotinonitrile

Cat. No.: B1586985
CAS No.: 35620-68-9
M. Wt: 212.27 g/mol
InChI Key: AKYKVQMXDAVSNN-UHFFFAOYSA-N
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Description

2-(Phenylthio)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a phenylthio group attached to the second position of the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The general reaction scheme is as follows:

2-chloronicotinonitrile+thiophenolK2CO3,DMFThis compound\text{2-chloronicotinonitrile} + \text{thiophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-chloronicotinonitrile+thiophenolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(Phenylthio)nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylamino)nicotinonitrile
  • 4,6-Dimethyl-2-(phenylamino)nicotinonitrile
  • 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile

Uniqueness

2-(Phenylthio)nicotinonitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the phenylthio group may enhance the compound’s biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-phenylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYKVQMXDAVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379099
Record name 2-(phenylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35620-68-9
Record name 2-(phenylthio)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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